8-Prenylquercetin

Vue d'ensemble

Description

La 8-prénylquercétine est un flavonoïde prénylé dérivé de la quercétine, un flavonoïde largement répandu connu pour ses diverses activités biologiques. La prénylation, l’ajout d’un groupe prényle à la molécule de quercétine, améliore sa lipophilie, sa biodisponibilité et ses activités biologiques. La 8-prénylquercétine s’est avérée présenter une absorption cellulaire plus élevée et une évacuation plus faible que la quercétine, ce qui en fait un composé d’un intérêt majeur dans divers domaines scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 8-prénylquercétine peut être synthétisée par prénylation nucléaire de la quercétine. Le processus implique l’utilisation de bromure de prényle en présence d’une base telle que le carbonate de potassium. La réaction est généralement réalisée dans un solvant organique tel que le diméthylformamide à des températures élevées. Le produit est ensuite purifié par des techniques chromatographiques .

Méthodes de production industrielle : La production industrielle de 8-prénylquercétine implique des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de méthodes de purification avancées telles que la chromatographie liquide haute performance garantit un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

Types de réactions : La 8-prénylquercétine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones et d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent la convertir en dérivés dihydro.

Substitution : Elle peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les halogénures d’alkyle et les chlorures d’acyle sont utilisés en conditions basiques.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Dérivés alkylés et acylés.

4. Applications de la recherche scientifique

La 8-prénylquercétine a une large gamme d’applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les effets de la prénylation sur les propriétés des flavonoïdes.

Biologie : Il a été démontré qu’elle améliorait l’absorption cellulaire et la biodisponibilité, ce qui la rend utile dans les études relatives à la biologie cellulaire et à la pharmacocinétique.

Médecine : Ses propriétés antioxydantes, anticancéreuses et anti-inflammatoires sont explorées pour des applications thérapeutiques potentielles.

Industrie : Elle est utilisée dans le développement des nutraceutiques et des aliments fonctionnels en raison de sa bioactivité accrue

Applications De Recherche Scientifique

Pharmacokinetics and Bioavailability

Research indicates that prenylation significantly enhances the bioavailability of flavonoids. In a study comparing the pharmacokinetics of 8-prenylquercetin and naringenin, it was found that this compound exhibited superior tissue distribution and cellular uptake in mice. Specifically, this compound was detected in plasma for up to 24 hours post-ingestion, while naringenin levels decreased significantly within hours .

Table 1: Pharmacokinetic Comparison of this compound and Naringenin

| Parameter | This compound | Naringenin |

|---|---|---|

| Plasma Detection Duration | 24 hours | <0.5 hours |

| Tissue Accumulation (e.g., liver, kidney) | Higher | Lower |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. In a mouse model, it inhibited the production of pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and cytokines (IL-1α, IL-6, TNF-α) more effectively than quercetin . The molecular mechanisms involve the downregulation of mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in mediating inflammatory responses.

Case Study:

In an experimental setup involving LPS-induced inflammation in macrophages, treatment with this compound resulted in a more than two-fold reduction in inflammatory markers compared to quercetin alone .

Antioxidant Properties

The antioxidant capacity of this compound is another area of interest. Its structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role.

Research Findings:

A study demonstrated that this compound reduced oxidative stress markers in cellular models, suggesting its potential as a protective agent against oxidative damage .

Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In silico studies have indicated that this compound could be a potent lead molecule in the treatment of Alzheimer's disease and possibly other cancers due to its ability to inhibit cancer cell proliferation .

Mechanism of Action:

The anticancer effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest in cancer cells, although further clinical studies are required to substantiate these claims.

Applications in Nutraceuticals

Given its health-promoting benefits, this compound is being explored for incorporation into nutraceutical products. Its enhanced bioavailability and efficacy make it an attractive candidate for dietary supplements aimed at reducing inflammation and oxidative stress.

Mécanisme D'action

Le mécanisme d’action de la 8-prénylquercétine implique son interaction avec diverses cibles moléculaires et voies :

Activité antioxydante : Elle piège les radicaux libres et régule à la hausse les enzymes antioxydantes.

Activité anticancéreuse : Elle induit l’apoptose et inhibe la prolifération cellulaire en modulant les voies de signalisation telles que les voies PI3K/Akt et MAPK.

Activité anti-inflammatoire : Elle inhibe la production de cytokines et d’enzymes pro-inflammatoires comme la cyclooxygénase et la lipooxygénase

Composés similaires :

5’-Prenylquercétine (Uralenol) : Exhibe des effets inhibiteurs plus importants contre la tyrosinase et d’autres enzymes par rapport à la quercétine.

6’-Prenylquercétine : Un autre dérivé prénylé avec des activités biologiques distinctes.

Unicité de la 8-prénylquercétine : La 8-prénylquercétine se distingue par son absorption cellulaire et sa biodisponibilité plus élevées, ce qui la rend plus efficace dans la délivrance de ses effets biologiques par rapport aux autres quercétines prénylées .

Comparaison Avec Des Composés Similaires

5’-Prenylquercetin (Uralenol): Exhibits higher inhibitory effects against tyrosinase and other enzymes compared to quercetin.

6’-Prenylquercetin: Another prenylated derivative with distinct biological activities.

Uniqueness of 8-Prenylquercetin: this compound stands out due to its higher cellular uptake and bioavailability, making it more effective in delivering its biological effects compared to other prenylated quercetins .

Activité Biologique

8-Prenylquercetin (PQ) is a prenylated flavonoid that has garnered attention for its enhanced biological activities compared to its parent compound, quercetin. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, pharmacokinetics, tissue distribution, and potential therapeutic applications.

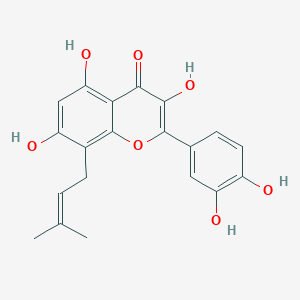

Chemical Structure and Properties

This compound is characterized by the addition of a prenyl group at the 8-position of the quercetin molecule. This modification significantly alters its physicochemical properties, enhancing its lipophilicity and membrane permeability, which are crucial for its biological activity.

Anti-Inflammatory Activity

Research indicates that this compound exhibits strong anti-inflammatory effects . In vitro studies demonstrated that PQ inhibits the production of pro-inflammatory factors such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., IL-1α, IL-6, TNF-α) more effectively than quercetin itself. Specifically, PQ showed over two-fold stronger inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in cell models .

The molecular mechanisms underlying the anti-inflammatory effects of PQ involve the downregulation of mitogen-activated protein kinase (MAPK) signaling pathways. Studies have identified SEK1-JNK1/2 and MEK1-ERK1/2 as direct molecular targets for PQ, suggesting that prenylation enhances binding efficiency and cellular uptake .

Pharmacokinetics and Tissue Distribution

The pharmacokinetic profile of this compound reveals that it is rapidly absorbed and has a higher tissue accumulation compared to non-prenylated flavonoids. In a study involving C57BL/6 mice, PQ was found in significant concentrations across various tissues:

| Tissue | Concentration (nmol/g) |

|---|---|

| Kidney | 16.8 ± 9.20 |

| Liver | 14.8 ± 2.58 |

| Muscle | 3.33 ± 0.60 |

| Lungs | 2.07 ± 0.68 |

| Pancreas | 1.80 ± 0.38 |

| Heart | 1.71 ± 0.27 |

| Spleen | 1.36 ± 0.29 |

| Brain | 0.31 ± 0.09 |

These findings indicate that prenylation improves the bioavailability and tissue distribution of flavonoids .

Case Studies and Clinical Implications

Clinical research has highlighted the potential health benefits of this compound beyond its anti-inflammatory properties:

- Muscle Atrophy Prevention : Studies suggest that PQ may prevent muscle atrophy, making it a candidate for therapeutic interventions in conditions like sarcopenia .

- Antimicrobial Activity : Prenylated flavonoids, including PQ, have shown promising antimicrobial effects against various pathogens, including drug-resistant strains of Staphylococcus aureus. The structural modifications due to prenylation enhance their efficacy against bacterial membranes .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15(24)16-17(25)18(26)19(27-20(11)16)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTTWVRMGWQEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123716 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143724-75-8 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143724-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the main sources of 8-Prenylquercetin in nature?

A1: this compound has been identified in various plant sources. Notably, it's found in the fruits of Sinopodophyllum hexandrum [, ], the twigs of Broussonetia papyrifera [], and Desmodium caudatum [].

Q2: How does the presence of this compound differ between the fruits and underground parts of Sinopodophyllum hexandrum?

A2: Research indicates significant differences in the chemical composition of Sinopodophyllum hexandrum depending on the plant part. While this compound is a major component of the fruits, it is less prominent in the roots and rhizomes. The underground parts are predominantly characterized by podophyllotoxin, flavonoids with simpler substituent groups, and flavonoid glycosides [].

Q3: Can this compound be synthesized in the lab?

A3: Yes, this compound and related 8-prenylflavonoids can be synthesized. A key step involves a microwave-promoted Claisen rearrangement, which facilitates the formation of 8-C-prenylflavonoids from 5-O-prenylflavonoids. This approach has enabled the total synthesis of several naturally occurring 8-prenylflavonoid compounds [].

Q4: What are the potential benefits of modifying prenylquercetins through microbial transformation?

A4: Microbial transformation, using fungi like Mucor hiemalis, can enhance the properties of prenylquercetins. This process can lead to the production of glucosylated metabolites with increased water solubility, a factor that often correlates with improved bioavailability [].

Q5: Have any specific biological activities been associated with this compound or its derivatives?

A5: While more research is needed to fully understand the bioactivity of this compound, studies suggest promising avenues. For instance, a study on Broussonetia papyrifera found that this compound-3-methyl ether, alongside other isolated flavonoids, exhibited significant inhibitory effects on PTP1B, an enzyme implicated in insulin signaling and a potential target for type 2 diabetes treatment [].

Q6: What analytical techniques are typically employed to identify and quantify this compound in plant extracts?

A6: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying this compound and other compounds in complex plant extracts. This method provides detailed information about the molecular weight and fragmentation patterns, aiding in the identification of specific compounds [].

Q7: Are there any known challenges or considerations related to the analysis of this compound and its isomers?

A7: Analysis of this compound can be complicated by the presence of numerous isomers. For example, research on Sinopodophyllum hexandrum revealed the presence of 10 isomers of C21H20O7, all identified as this compound-3-methyl ether or its isomers []. This highlights the need for advanced analytical techniques and careful interpretation of data when studying this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.